molecular formula C8H16ClNO2 B1169077 ruvA protein CAS No. 115470-17-2

ruvA protein

Cat. No.: B1169077
CAS No.: 115470-17-2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The RuvA protein is a critical component of the homologous recombination and DNA repair machinery, particularly in bacteria. It specifically binds Holliday junctions (HJs), four-way DNA intermediates formed during recombination, and coordinates with RuvB (an ATP-dependent helicase) and RuvC (a resolvase) to process these structures. RuvA stabilizes HJs and facilitates RuvB loading, enabling ATP-driven branch migration to extend heteroduplex DNA . Structurally, RuvA forms tetramers or octamers depending on species and context. For example, Escherichia coli RuvA (RuvA_Eco) exists as a tetramer in solution but assembles into octamers when bound to HJs, while Mycobacterium tuberculosis RuvA (MtRuvA) is obligately octameric for biological activity . Mutational studies highlight the importance of tetramer-tetramer interactions for efficient HJ processing .

Properties

CAS No.

115470-17-2

Molecular Formula

C8H16ClNO2

Synonyms

ruvA protein

Origin of Product

United States

Chemical Reactions Analysis

Holliday Junction Binding and Structural Modulation

RuvA binds HJs with high specificity, forming tetrameric or octameric complexes that stabilize the four-way DNA structure. Biochemical assays reveal:

  • Binding Affinity : RuvA exhibits >20-fold higher affinity for synthetic HJs over linear duplex DNA . Mutations in the acidic pin (Glu55 and Asp56) reduce HJ binding and alter branch migration rates .

  • Structural Role : Crystal structures show RuvA domains I and II form a DNA-binding surface, while domain III facilitates RuvB interaction . Removal of domain III abolishes RuvB recruitment but retains HJ binding .

Table 1: Impact of RuvA Mutations on HJ Binding

Mutation (Residue)HJ Binding EfficiencyBranch Migration Rate
Wild-type100%1.0 (baseline)
E55D85%1.2×
E55Q60%3.5×
D56K45%4.0×
Data from gel-shift assays and branch migration kinetics .

ATPase Activation and Coupling with RuvB Helicase

RuvA orchestrates ATP hydrolysis by RuvB through allosteric interactions:

  • ATPase Stimulation : RuvA increases RuvB’s kcat by 5–10× and reduces Km for ATP in the presence of HJ DNA .

  • Mechanistic Coupling : Single-molecule studies show RuvA recruits two RuvB hexamers to opposing HJ arms, forming a tripartite complex that drives branch migration at ~15 bp/s .

Table 2: Kinetic Parameters of RuvAB ATPase Activity

Conditionkcat (min⁻¹)Km (µM ATP)
RuvB alone12450
RuvB + RuvA65220
RuvB + RuvA + HJ DNA12090
Derived from coupled spectrophotometric assays .

Regulation of Branch Migration and Resolution

RuvA modulates branch migration directionality and resolution efficiency:

  • Acidic Pin Function : The negatively charged pin (Glu55/Asp56) prevents non-specific DNA binding and restricts RuvB-driven branch migration. Charge-neutralizing mutations (e.g., E55Q, D56N) increase migration rates 3–4× .

  • Coordination with RuvC : RuvA positions HJ arms to facilitate RuvC cleavage at consensus sequences (5´-A/TTT⫶G/C-3´). Disruption of RuvA-RuvB interaction reduces resolution efficiency by >80% .

Domain-Specific Interactions and Allostery

Structural analyses reveal functional partitioning:

  • Domain I/II : HJ recognition via L1 and L2 loops; mutations here abolish DNA binding .

  • Domain III : Binds RuvB’s hydrophobic cleft (residues Leu³⁴⁷/Phe³⁵⁰), acting as a nucleotide exchange factor to promote ADP release .

Table 3: Functional Roles of RuvA Domains

DomainFunctionKey Residues/Regions
I/IIHJ stabilizationL1/L2 loops, acidic pin
IIIRuvB recruitment, ATPase regulationC-terminal α-helix (residues 150–180)

Single-Molecule Insights into RuvAB Dynamics

Cryo-EM structures of RuvAB-HJ complexes show:

  • Hexamer Flexibility : RuvB adopts spiral configurations during ATP hydrolysis, translocating HJ arms via a "hand-over-hand" mechanism .

  • Nucleotide Cycling : ATPγS-bound RuvB subunits engage DNA, while ADP-bound subunits release, ensuring unidirectional migration .

RuvA’s chemical reactions are defined by its dual role as a structural scaffold and allosteric regulator. Its interactions with HJ DNA, RuvB helicase, and ATP underpin a tightly coordinated mechanism that ensures genomic stability during recombination and repair. Future studies may explore how post-translational modifications or pathogenic mutations disrupt these reactions in bacterial pathogens.

Comparison with Similar Compounds

Key Research Findings

Octamer Requirement : Octameric RuvA (e.g., MtRuvA) is essential for robust HJ processing, while tetrameric forms (e.g., RuvA_Mge) exhibit reduced activity .

Species-Specific Adaptations : Mycoplasma RuvA homologues evolved divergent DNA-binding properties (e.g., ssDNA affinity in RuvA_Pn), reflecting niche-specific recombination needs .

Allosteric Regulation : RuvA induces functional asymmetry in RuvB hexamers, coordinating ATP hydrolysis with DNA translocation .

Q & A

Q. Basic Experimental Design

  • Fluorescence resonance energy transfer (FRET) to monitor real-time conformational changes during junction binding .
  • Atomic force microscopy (AFM) for visualizing RuvA-DNA complexes at nanoscale resolution .
  • Surface plasmon resonance (SPR) to measure binding kinetics (e.g., kon, koff) .

How can computational protein design tools be adapted to engineer RuvA variants with enhanced Holliday junction resolution activity?

Q. Advanced Methodological Approach

  • Rosetta@Home or AlphaFold for de novo prediction of mutant stability and DNA-binding interfaces .
  • Molecular dynamics simulations to model conformational flexibility during junction processing .
  • Deep learning models trained on evolutionary sequence data to identify functional motifs .

How should researchers address contradictory findings regarding RuvA's oligomeric state across different experimental conditions?

Q. Data Contradiction Analysis

  • Compare size-exclusion chromatography (SEC) and analytical ultracentrifugation (AUC) data to resolve discrepancies in oligomerization states .
  • Validate findings using cross-linking mass spectrometry under near-physiological buffer conditions .
  • Consider pH and ionic strength effects on protein self-assembly .

What statistical frameworks are appropriate for analyzing RuvA's binding kinetics under varying ionic strength conditions?

Q. Methodological Guidance

  • Nonlinear regression analysis (e.g., Hill equation) to model cooperative binding .
  • ANOVA with post-hoc Tukey tests to compare dissociation constants (Kd) across conditions .
  • Bootstrapping to estimate confidence intervals for low-replicate datasets .

What strategies enable the integration of evolutionary conservation data with de novo design principles for RuvA functional engineering?

Q. Advanced Data Synthesis

  • Multiple sequence alignment (MSA) of bacterial RuvA homologs to identify conserved residues .
  • Ancestral sequence reconstruction to infer functional evolutionary constraints .
  • Energy landscape optimization to balance stability and activity in designed variants .

Which controls are essential when using fluorescence-based assays to study RuvA-DNA interaction dynamics?

Q. Experimental Validation

  • Buffer-only controls to account for autofluorescence .
  • Competition assays with non-specific DNA to confirm binding specificity .
  • Photobleaching controls in FRET experiments to normalize signal decay .

How can machine learning models trained on RuvA homologs predict functional outcomes of designed mutations?

Q. Computational Pipeline

  • Train convolutional neural networks (CNNs) on structural data (e.g., PDB entries) to predict DNA-binding affinity .
  • Use gradient-boosted trees to classify mutations as stabilizing/destabilizing based on evolutionary conservation .
  • Validate predictions with high-throughput mutagenesis screens .

What experimental validation pipeline ensures reliability when combining computational predictions with wet-lab results for RuvA engineering?

Q. Iterative Design Cycle

In silico design of 10–20 variants using Rosetta or AlphaFold .

In vitro characterization of top candidates via EMSA and thermal shift assays .

Cryo-EM validation of successful designs to confirm predicted conformations .

Which structural bioinformatics tools provide the highest resolution for analyzing RuvA's conformational changes during Holliday junction binding?

Q. Advanced Analytical Tools

  • Molecular dynamics simulations (e.g., GROMACS) to model sub-angstrom movements .
  • Cryo-EM density fitting with ChimeraX for time-resolved structural analysis .
  • Normal mode analysis (NMA) to identify low-frequency vibrational modes correlated with function .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.